molecular formula C17H16ClN B15064572 5-Chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole CAS No. 609845-35-4

5-Chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole

Katalognummer: B15064572
CAS-Nummer: 609845-35-4
Molekulargewicht: 269.8 g/mol
InChI-Schlüssel: IEFIYDMSJYFJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-mesityl-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which is a regioisomer of the 1H-indole heterocycle . This compound is characterized by the presence of a chlorine atom at the 5-position and a mesityl group at the 1-position of the isoindole ring.

Vorbereitungsmethoden

The synthesis of 5-Chloro-1-mesityl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a cyclic anhydride with guanidinium chloride in the presence of a base such as triethylamine and a catalyst like ferric chloride . The reaction is typically carried out in a solvent like PEG-400 at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-Chloro-1-mesityl-2H-isoindole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the chlorine atom and the mesityl group.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-mesityl-2H-isoindole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-1-mesityl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-1-mesityl-2H-isoindole can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

609845-35-4

Molekularformel

C17H16ClN

Molekulargewicht

269.8 g/mol

IUPAC-Name

5-chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole

InChI

InChI=1S/C17H16ClN/c1-10-6-11(2)16(12(3)7-10)17-15-5-4-14(18)8-13(15)9-19-17/h4-9,19H,1-3H3

InChI-Schlüssel

IEFIYDMSJYFJCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=CN2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.